6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a quinazoline core with a saturated 1,2,3,4-tetrahydro ring system. Its structure includes a chlorine substituent at position 6 and a methyl group at position 8 (Figure 1). The molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 222.62 g/mol. The tetrahydroquinazoline-dione scaffold is known for its planar aromatic system and hydrogen-bonding capabilities due to the two carbonyl groups at positions 2 and 4.
Properties
IUPAC Name |
6-chloro-8-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-9(14)12-8(6)13/h2-3H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSJPERDKZUPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione generally follows a cyclization pathway. The key steps are:
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- 2-Amino-5-chlorobenzamide : A chlorinated aromatic amide.
- Ethyl acetoacetate : A β-keto ester used as the carbon source for cyclization.
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- The reaction is carried out under acidic conditions to facilitate the cyclization process.
- Common acids used include hydrochloric acid or sulfuric acid.
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- The reaction begins with the condensation of 2-amino-5-chlorobenzamide and ethyl acetoacetate.
- This is followed by intramolecular cyclization to form the quinazoline ring system.
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- Adjusting temperature and reaction time is critical for maximizing yield.
- Typical reaction temperatures range from 80°C to 120°C.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed for industrial-scale production due to its efficiency:
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- Faster reaction times compared to conventional heating.
- Enhanced yields due to uniform heating.
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- The reactants are mixed in a microwave-compatible vessel.
- Microwave irradiation is applied at specific power levels (e.g., 300–600 W) for a short duration (10–30 minutes).
Outcome :
- This method significantly reduces reaction time while maintaining high purity and yield.
Alternative Synthetic Approaches
Other methods have been explored for synthesizing this compound:
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- Combines all reactants in a single step to streamline the process.
- Reduces the need for intermediate purification.
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- Utilizes catalysts such as Lewis acids (e.g., aluminum chloride) to promote cyclization.
- Offers milder reaction conditions and improved selectivity.
Summary of Preparation Methods
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Acid-Catalyzed Cyclization | Uses acids like HCl or H₂SO₄; moderate heating | Simple setup; reliable yields | Requires careful control of conditions |
| Microwave-Assisted Synthesis | Rapid heating via microwaves | Shorter reaction times; higher yields | Requires specialized equipment |
| One-Pot Synthesis | Single-step process | Simplifies workflow | May require optimization for selectivity |
| Catalytic Cyclization | Employs Lewis acids | Milder conditions; good selectivity | Cost of catalysts |
Notes on Reaction Optimization
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- Use of recrystallization techniques ensures removal of impurities.
- Solvents like ethanol or methanol are commonly employed for purification.
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- Proper ventilation is required when using volatile acids or microwave irradiation.
- Personal protective equipment (PPE) should be worn at all times.
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- Microwave-assisted synthesis is particularly suitable for scaling up due to its efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may act by inhibiting specific pathways involved in tumor growth and progression. This is supported by studies showing that related quinazoline derivatives can interfere with kinase activity associated with cancer cell proliferation .
- Case Studies :
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties:
- Antibacterial and Antifungal Activity : Related compounds have shown efficacy against a range of bacterial and fungal strains. Investigations into the structure-activity relationship (SAR) of these compounds indicate that modifications can enhance their antimicrobial potency .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor:
- Proteasome Inhibition : Similar quinazoline derivatives have been studied for their ability to inhibit proteasome activity in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in malignant cells .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in cell proliferation, leading to its anti-cancer effects. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 6-Chloroquinazoline-2,4(1H,3H)-dione (CAS 1640-60-4): Lacks the 8-methyl group, resulting in reduced steric bulk and altered electronic properties .
- Pyran-2,4-dione derivatives : Differ in core heterocyclic structure (pyran vs. quinazoline) but share the 2,4-dione motif, enabling comparative analysis of hydrogen-bonding patterns and dipole moments .
Substituent Effects on Properties
- Electronic Effects : The 6-chloro group increases electronegativity, influencing dipole moments and NMR chemical shifts. For example, pyran-2,4-dione derivatives with electron-withdrawing substituents exhibit dipole moments ranging from 2.5–4.0 Debye , with higher values correlating to polar functional groups .
Spectral and Crystallographic Comparisons
- NMR Data : DFT-calculated ¹H and ¹³C NMR shifts for pyran-2,4-dione derivatives show strong correlation with experimental data (R² = 0.93–0.94) . Similar accuracy is expected for 6-chloro-8-methyl-THQD, though experimental validation is required.
- Crystal Packing : Intermolecular interactions (H∙∙∙H, O∙∙∙H, H∙∙∙C) dominate in pyran-2,4-dione derivatives, contributing to 50–60% of crystal stabilization . Quinazoline-diones likely exhibit analogous patterns, with additional Cl∙∙∙H interactions due to the chloro substituent.
Data Tables
Table 1: Comparative Analysis of 6-Chloro-8-methyl-THQD and Analogous Compounds
*Predicted values based on DFT calculations for analogs .
Biological Activity
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives have garnered attention due to their potential therapeutic properties, including anti-cancer , anti-inflammatory , and anti-bacterial effects. The compound under discussion, this compound, is noted for its unique substitution pattern that enhances its biological activities compared to other quinazoline derivatives .
The biological activity of this compound primarily involves:
- Inhibition of Cell Proliferation : The compound is believed to inhibit specific enzymes associated with cell growth and proliferation. This property is particularly relevant in cancer therapy.
- Modulation of Inflammatory Pathways : It may also influence inflammatory pathways, contributing to its anti-inflammatory effects. This dual action makes it a candidate for treating various inflammatory diseases .
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
| Study | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| [Study A] | MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| [Study B] | HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
| [Study C] | A549 (Lung) | 18 | Inhibition of PI3K/Akt pathway |
These findings suggest that the compound could be developed as a therapeutic agent against various cancers.
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation:
- Reduction in Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Study | Model | Result |
|---|---|---|
| [Study D] | Carrageenan-induced paw edema | Significant reduction in swelling |
| [Study E] | LPS-induced inflammation in mice | Decreased cytokine levels |
These results support its potential use in treating inflammatory conditions.
Antibacterial Activity
In addition to its anti-cancer and anti-inflammatory effects, this compound has demonstrated antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight its potential as a novel antibacterial agent .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : The compound is typically synthesized through the cyclization of 2-amino-5-chlorobenzamide with ethyl acetoacetate under acidic conditions. Microwave-assisted synthesis has been reported to enhance yield and reaction efficiency .
- Clinical Implications : Given its broad spectrum of activity against cancer cells and inflammatory processes, ongoing research aims to explore its efficacy in clinical settings for conditions such as rheumatoid arthritis and certain cancers.
Q & A
Q. How can structural modifications enhance the compound’s selectivity for therapeutic targets, such as kinase inhibitors or antimicrobial agents?
- Methodological Answer : Introduce sulfonamide or triazole moieties at the C2/C4 positions to modulate target engagement. For example, thiadiazole derivatives exhibit enhanced antibacterial activity due to improved membrane penetration . Fragment-based drug design (FBDD) using X-ray crystallography data enables rational optimization of binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
